An In-depth Technical Guide to Fmoc-Glu(ODmab)-OH: Structure, Properties, and Application in Peptide Synthesis
An In-depth Technical Guide to Fmoc-Glu(ODmab)-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester, commonly known as Fmoc-Glu(ODmab)-OH. This document details its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS), with a focus on experimental protocols and logical workflows.
Chemical Structure and Properties
Fmoc-Glu(ODmab)-OH is a derivative of glutamic acid where the α-amino group is protected by a base-labile Fmoc group, and the γ-carboxyl group is protected by an ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester. The ODmab group is a hydrazine-labile protecting group, providing an orthogonal protection strategy in Fmoc-based SPPS.
Chemical Structure:

Physicochemical and Analytical Properties
The following table summarizes the key quantitative data for Fmoc-Glu(ODmab)-OH.
| Property | Value | Reference(s) |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester | |
| Synonyms | Fmoc-L-Glu(ODmab)-OH | [1] |
| CAS Number | 268730-86-5 | [1] |
| Molecular Formula | C₄₀H₄₄N₂O₈ | |
| Molecular Weight | 680.79 g/mol | |
| Appearance | White to slight yellow to beige powder | |
| Purity (TLC) | ≥98% | |
| Purity (HPLC) | ≥96.0% | |
| Enantiomeric Purity | ≥99.5% | |
| Assay (Acidimetric) | ≥95.0% | |
| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | |
| Storage Temperature | 2-8°C, sealed in dry conditions. For stock solutions: use within 6 months at -80°C or 1 month at -20°C. |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Glu(ODmab)-OH is a valuable building block in Fmoc-SPPS, particularly for the synthesis of complex peptides, such as cyclic peptides and peptides with side-chain modifications. The orthogonality of the ODmab protecting group, being stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from most resins, allows for selective deprotection of the glutamic acid side chain while the peptide remains attached to the solid support.
Experimental Protocol: Coupling of Fmoc-Glu(ODmab)-OH
This protocol outlines a standard procedure for the incorporation of Fmoc-Glu(ODmab)-OH into a peptide sequence during Fmoc-SPPS.
Materials:
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Fmoc-deprotected peptide-resin
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Fmoc-Glu(ODmab)-OH
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Coupling reagent (e.g., HATU, HBTU)
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Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Solid-phase peptide synthesis vessel
Procedure:
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Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 15-30 minutes.
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Amino Acid Activation:
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In a separate vessel, dissolve Fmoc-Glu(ODmab)-OH (3 equivalents relative to the resin loading) in DMF.
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Add the coupling reagent (e.g., HATU, 2.95 equivalents) and a base (e.g., NMM, 6 equivalents) to the amino acid solution.
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Allow the activation to proceed for 1-2 minutes at room temperature.
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Coupling Reaction:
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Drain the DMF from the swollen resin.
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Add the activated Fmoc-Glu(ODmab)-OH solution to the resin.
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Agitate the mixture at room temperature for 1-2 hours.
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Washing:
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Drain the reaction mixture.
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Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
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Wash the peptide-resin with DCM (2-3 times) and then DMF (2-3 times).
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Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
Experimental Protocol: Cleavage of the ODmab Protecting Group
The ODmab group is selectively removed using hydrazine. This deprotection can be performed in a batchwise or continuous-flow manner.
Materials:
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Peptide-resin containing a Glu(ODmab) residue
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Hydrazine monohydrate
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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UV-Vis Spectrophotometer (for monitoring)
Procedure (Batchwise):
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Preparation of Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
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Deprotection Reaction:
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Swell the peptide-resin in DMF.
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Drain the DMF and add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).
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Stopper the reaction vessel and agitate for 3 minutes at room temperature.
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Drain the solution.
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Repetitive Treatment: Repeat the hydrazine treatment two more times, or until the deprotection is complete.
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Monitoring: The progress of the deprotection can be monitored by measuring the UV absorbance of the drained solution at 290 nm. The reaction is complete when no further release of the indazole by-product is observed.
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Washing: After complete deprotection, wash the peptide-resin thoroughly with DMF to remove any residual hydrazine and the by-products.
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Neutralization (for subsequent on-resin cyclization): If the free carboxylate is to be used for on-resin cyclization, wash the resin with a 5% DIPEA solution in DMF to convert the hydrazinium salt to the DIPEA salt.
Procedure (Continuous Flow):
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Setup: Pack the peptide-resin in a column.
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Deprotection: Flow a 2% hydrazine monohydrate solution in DMF through the column at a flow rate of approximately 3 mL/min.
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Monitoring: Continuously monitor the absorbance of the eluant at 290 nm using a flow cell. The reaction is complete when the absorbance returns to the baseline.
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Washing: Flush the column with DMF until the baseline is stable.
Workflow and Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate the key processes involving Fmoc-Glu(ODmab)-OH.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: Workflow for the incorporation of Fmoc-Glu(ODmab)-OH in SPPS.
ODmab Protecting Group Cleavage
Caption: Two-step mechanism for the deprotection of the ODmab group.
Potential Side Reactions and Considerations
When using Fmoc-Glu(ODmab)-OH, researchers should be aware of potential side reactions:
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Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) residue can be susceptible to cyclization to form a pyroglutamyl residue if the N-terminal α-amino group is left unprotected for an extended period.
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Aspartimide Formation: Similar to other side-chain esters of aspartic acid, the corresponding Fmoc-Asp(ODmab)-OH can be prone to aspartimide formation, particularly at Asp-Gly or Asp-Ser sequences. While this is less of a concern for glutamic acid derivatives, it is a point to consider in the broader context of using Dmab-protected amino acids.
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Sluggish Cleavage: In some sequence-dependent cases, the 1,6-elimination step of the ODmab cleavage can be slow. In such instances, washing the resin with 20% DIPEA in 90:10 DMF/water has been suggested to facilitate the cleavage.
Conclusion
Fmoc-Glu(ODmab)-OH is a versatile and valuable reagent for advanced peptide synthesis. Its key feature is the orthogonally protected γ-carboxyl group, which allows for selective deprotection on the solid support, enabling the synthesis of complex peptide architectures. By understanding its properties and employing the appropriate experimental protocols, researchers can effectively utilize this building block to achieve their synthetic goals in drug discovery and development.
